molecular formula C6H3BrN2O B1285314 4-Bromo-2-cyanopyridine 1-oxide CAS No. 62150-44-1

4-Bromo-2-cyanopyridine 1-oxide

Cat. No.: B1285314
CAS No.: 62150-44-1
M. Wt: 199 g/mol
InChI Key: CLCFCWRGARDMIV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanopyridine 1-oxide is a chemical compound with the molecular formula C6H3BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and cyano groups on the pyridine ring, along with the N-oxide functionality, imparts unique chemical properties to this compound. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyanopyridine 1-oxide typically involves the bromination of 2-cyanopyridine followed by oxidation. One common method includes the reaction of 2-cyanopyridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 4-bromo-2-cyanopyridine. This intermediate is then oxidized using hydrogen peroxide or another oxidizing agent to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and solvents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-cyanopyridine 1-oxide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyanopyridine 1-oxide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and cyano groups, along with the N-oxide functionality, allows it to interact with various molecular targets through hydrogen bonding, van der Waals interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, cyano, and N-oxide functionalities, which provide a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

4-bromo-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCFCWRGARDMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Br)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579496
Record name 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-44-1
Record name 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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